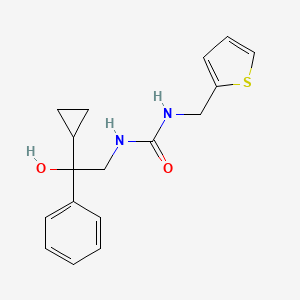

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-ylmethyl)urea

Description

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Properties

IUPAC Name |

1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c20-16(18-11-15-7-4-10-22-15)19-12-17(21,14-8-9-14)13-5-2-1-3-6-13/h1-7,10,14,21H,8-9,11-12H2,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWKOYLBXWWRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)NCC2=CC=CS2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of a cyclopropyl-substituted phenylethanol with thiophen-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The thiophen-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted urea derivatives.

Scientific Research Applications

The compound 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, biological activities, and relevant case studies based on existing literature.

Structure and Composition

The molecular formula of this compound is , with a molecular weight of approximately 320.42 g/mol. The compound features a cyclopropyl group, a hydroxy group, and a thiophene ring, contributing to its unique chemical reactivity and biological properties.

Antitumor Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antitumor properties. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells through mechanisms such as DNA alkylation. A notable study highlighted the effectiveness of related compounds against various cancer cell lines, suggesting that this compound may also possess similar antitumor capabilities.

Antimicrobial Properties

The thiophene and urea components of the compound suggest potential antimicrobial activity. Compounds with similar structures have been reported to inhibit the growth of bacteria and fungi. For example, derivatives containing thiophene rings have demonstrated efficacy against strains such as Escherichia coli and Candida albicans. This positions this compound as a candidate for further exploration in antimicrobial research.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. The presence of the urea moiety in this compound suggests potential interactions with similar enzymatic targets, warranting investigation into its enzyme inhibitory properties.

Antitumor Studies

A comparative study evaluated the antitumor efficacy of various urea derivatives against L1210 leukemia cells. The research found that modifications enhancing lipophilicity and electron delocalization significantly improved cytotoxic effects. The presence of both cyclopropyl and thiophene rings was correlated with increased potency against tumor cells.

Antimicrobial Activity

Investigations into related compounds revealed promising antifungal activity against Fusarium oxysporum. The minimum inhibitory concentrations (MICs) were significantly lower than those of conventional antifungal agents, indicating that this compound could serve as a potent alternative in treating fungal infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

- Cyclopropyl Group : Enhances lipophilicity, potentially improving membrane permeability.

- Thiophene Ring : Contributes to electron delocalization, enhancing interaction with biological targets.

- Urea Moiety : Critical for biological activity, particularly in enzyme inhibition related to bacterial growth.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-ylmethyl)carbamate

- 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-ylmethyl)thiourea

- 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-ylmethyl)guanidine

Uniqueness

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and thiophen-2-ylmethyl moieties may enhance its stability and specificity in interactions with biological targets compared to similar compounds.

Biological Activity

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound belonging to the class of urea derivatives. This compound exhibits potential biological activities that may have therapeutic implications, particularly in medicinal chemistry. The following sections will delve into its biological activity, synthesis, and relevant research findings.

Antitumor Properties

Research indicates that urea derivatives like this compound may possess antitumor properties. For instance, studies on similar compounds have shown that modifications in their structure can lead to increased alkylating activity against cancer cells. This characteristic is crucial as it enhances the efficacy of these compounds in targeting tumor cells while minimizing toxicity to normal cells .

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Urea derivatives often exhibit mechanisms such as:

- Alkylation : Reacting with nucleophilic sites in DNA, leading to cell cycle arrest and apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in tumor growth and proliferation.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines, including leukemia and solid tumors. These studies often measure cell viability and apoptosis rates upon exposure to different concentrations of the compound.

- Animal Models : Animal studies have further supported the antitumor efficacy of related urea derivatives. For example, the administration of similar compounds in murine models resulted in increased survival rates and reduced tumor burden compared to control groups .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of Intermediate : The cyclopropyl phenylethyl intermediate is synthesized through cyclopropanation reactions.

- Hydroxylation : The introduction of the hydroxy group is achieved through hydroxylation reactions.

- Urea Formation : The final step involves reacting the hydroxylated intermediate with thiophen-2-ylmethyl isocyanate to form the desired urea derivative.

Characterization Techniques

The characterization of this compound can be performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : To determine the structure and purity.

- Mass Spectrometry (MS) : For molecular weight determination.

- Infrared Spectroscopy (IR) : To identify functional groups present in the compound.

Data Table of Biological Activity

Q & A

Basic Synthesis: What are the standard synthetic routes for 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-ylmethyl)urea?

Answer:

The synthesis typically involves multi-step organic reactions. A common route includes:

Cyclopropane Introduction : Cyclopropane groups are introduced via gold(I)-catalyzed cyclization of alkynyl precursors (e.g., 2-alkynyl thioanisoles) to form the cyclopropyl-hydroxy-phenyl backbone .

Urea Formation : The urea linkage is created by reacting a cyclopropyl-hydroxy-phenyl ethylamine with thiophen-2-ylmethyl isocyanate under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran (THF) are used, with catalytic triethylamine to drive the reaction .

Purification : Column chromatography or recrystallization ensures high purity (>95%).

Key Considerations : Intermediate stability (e.g., hydroxyl group oxidation) requires inert atmospheres and low-temperature conditions during synthesis .

Advanced Synthesis: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Answer:

Optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance step efficiency. For cyclopropanation, chiral catalysts improve stereochemical control .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while microwave-assisted synthesis reduces reaction time .

- Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature for urea coupling) minimizes side reactions .

- In-line Analytics : Use HPLC or GC-MS to monitor reaction progress and adjust parameters in real time .

Structural Characterization: What advanced techniques resolve stereochemical uncertainties in this compound?

Answer:

- X-ray Crystallography : Determines absolute configuration of the cyclopropyl and hydroxyl groups .

- Dynamic NMR : Observes conformational changes in the urea linkage and thiophene orientation under varying temperatures .

- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and validates experimental NMR/IR data .

Data Interpretation : Coupling constants in -NMR (e.g., J = 8–10 Hz for cyclopropane protons) confirm stereochemistry .

Biological Screening: What methodologies are used for initial biological activity assessment?

Answer:

- In Vitro Assays :

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

- Antimicrobial : Disk diffusion tests with Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Target-Specific Screening : Fluorescence polarization assays to evaluate binding affinity to kinases or GPCRs .

Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Mechanism of Action: How can researchers elucidate the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Simulate binding poses with proteins (e.g., COX-2, EGFR) using AutoDock Vina .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., ) to purified targets .

- Gene Expression Profiling : RNA-seq identifies differentially expressed genes post-treatment in cell models .

Validation : Co-crystallization of the compound with target proteins confirms docking predictions .

Data Contradictions: How should conflicting reports on bioactivity be addressed?

Answer:

- Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., ATP-based viability tests) .

- Dose-Response Curves : Re-evaluate activity at varying concentrations (0.1–100 µM) to identify non-linear effects .

- Batch Variability Testing : Assess purity (via HPLC) and stereochemical consistency (via chiral HPLC) across synthetic batches .

Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

Stability Studies: What protocols assess compound stability under physiological conditions?

Answer:

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by LC-MS analysis to detect degradation products .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

- Light Sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and monitor photodegradation via UV spectroscopy .

Key Finding : Hydroxyl group oxidation is a major degradation pathway, mitigated by antioxidant additives (e.g., BHT) .

Structure-Activity Relationship (SAR): How can analogs be designed to enhance bioactivity?

Answer:

- Substituent Modifications :

- Replace thiophene with furan or pyridine to alter electronic properties .

- Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance target affinity .

- Conformational Restriction : Incorporate rigid spacers (e.g., proline derivatives) to lock the urea linkage in bioactive conformations .

- Computational SAR : Use QSAR models to predict activity of virtual analogs before synthesis .

Validation : Synthesize top-ranked analogs and test in parallel with the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.